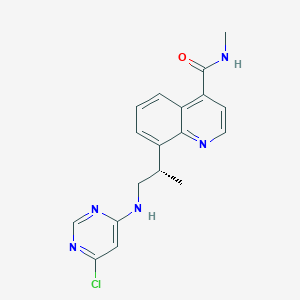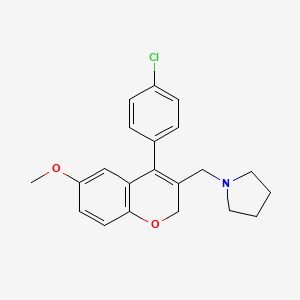
1-((4-(4-Chlorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-(4-Chlorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring attached to a chromenyl group, which is further substituted with a chlorophenyl and a methoxy group
準備方法
The synthesis of 1-((4-(4-Chlorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromenyl Intermediate: This step involves the reaction of 4-chlorobenzaldehyde with 6-methoxy-2H-chromen-3-one under basic conditions to form the chromenyl intermediate.
Attachment of the Pyrrolidine Ring: The chromenyl intermediate is then reacted with pyrrolidine in the presence of a suitable catalyst, such as palladium, to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
1-((4-(4-Chlorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chromenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy-substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
科学的研究の応用
1-((4-(4-Chlorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential as a drug candidate.
Industrial Applications: The compound’s stability and reactivity make it useful in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-((4-(4-Chlorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
1-((4-(4-Chlorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine can be compared to other similar compounds, such as:
1-(4-Chlorophenyl)pyrrolidine: This compound lacks the chromenyl and methoxy groups, making it less complex and potentially less active in certain applications.
6-Methoxy-2H-chromen-3-yl)pyrrolidine: This compound lacks the chlorophenyl group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in simpler analogs.
特性
分子式 |
C21H22ClNO2 |
|---|---|
分子量 |
355.9 g/mol |
IUPAC名 |
1-[[4-(4-chlorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine |
InChI |
InChI=1S/C21H22ClNO2/c1-24-18-8-9-20-19(12-18)21(15-4-6-17(22)7-5-15)16(14-25-20)13-23-10-2-3-11-23/h4-9,12H,2-3,10-11,13-14H2,1H3 |
InChIキー |
RGJIBKBCXYNYAA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)Cl)CN4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


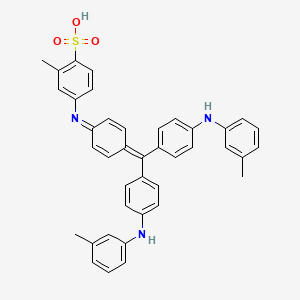

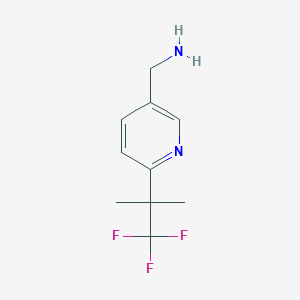

![Tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate](/img/structure/B14794264.png)
![(3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione](/img/structure/B14794270.png)
![(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid](/img/structure/B14794282.png)
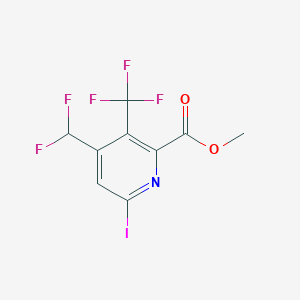
![(7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl) 3-methylsulfonyl-2-phenylpropanoate](/img/structure/B14794303.png)
![(2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxin-5-yl)-carbamic acid tert-butyl ester](/img/structure/B14794304.png)
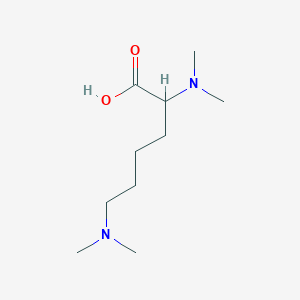
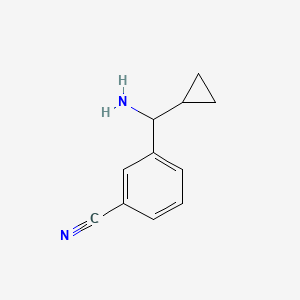
![2-[(2S)-2-[[(2R)-2-[[(2R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B14794323.png)
